molecular formula C19H21BrN2O2 B1520534 Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1148027-14-8

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No. B1520534
M. Wt: 389.3 g/mol
InChI Key: PORYVFBHRDDOSM-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a bromophenyl group, and a tert-butyl carboxylate group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxylate group, which is a common functional group in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and polarity .

Scientific Research Applications

Synthesis of Quinoxalines

A study by Attanasi et al. (2001) demonstrates the synthesis of 3-methylquinoxaline-2-carboxylates through the reaction of 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates with aromatic 1,2-diamines. This process is significant for producing quinoxalines, a class of heterocyclic compounds with diverse applications, including their role in pharmaceuticals and materials science (Attanasi et al., 2001).

Organic Synthesis and Catalysis

Xie et al. (2019) discuss a metal-free protocol for preparing various quinoxaline-3-carbonyl compounds, showcasing the versatility of tert-butyl carbazate (a related compound) in coupling reactions. This method emphasizes the compound's role in eco-friendly and efficient organic synthesis processes (Xie et al., 2019).

Antioxidant Studies

The study of the oxidation products of antioxidants in polymers by Daun et al. (1974) and the isolation of 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone from polyethylene films suggests the importance of tert-butyl groups in understanding the degradation and stabilization processes of commercial plastics (Daun et al., 1974).

Studies on Potent Marine Drugs

Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotics derived from marine sources. This underscores the compound's potential utility in the development of new pharmaceuticals (Li et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

tert-butyl 3-(2-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-8-4-5-9-14(13)20)21-15-10-6-7-11-17(15)22/h4-11,16,21H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORYVFBHRDDOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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